Clorazepic Acid Dipotasium Salt

Description

BenchChem offers high-quality Clorazepic Acid Dipotasium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clorazepic Acid Dipotasium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

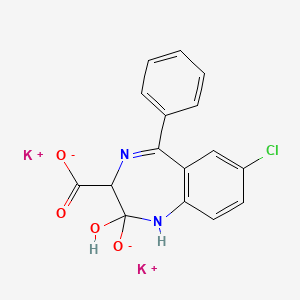

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H11ClK2N2O4 |

|---|---|

Molecular Weight |

408.92 g/mol |

IUPAC Name |

dipotassium;7-chloro-2-hydroxy-2-oxido-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C16H12ClN2O4.2K/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(15(20)21)16(22,23)19-12;;/h1-8,14,19,22H,(H,20,21);;/q-1;2*+1/p-1 |

InChI Key |

UDKOZNXRMDPDLY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(NC3=C2C=C(C=C3)Cl)(O)[O-])C(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Analytical Methodologies of Clorazepic Acid Dipotassium Salt: A Comprehensive Technical Guide

Executive Summary

Clorazepic acid dipotassium salt (commonly known as clorazepate dipotassium) is a unique, water-soluble benzodiazepine prodrug utilized primarily for its anxiolytic, anticonvulsant, and sedative properties. Unlike traditional lipophilic benzodiazepines, clorazepate is synthesized as a dipotassium salt to maximize aqueous solubility and facilitate rapid gastrointestinal absorption. However, this structural modification introduces profound physicochemical vulnerabilities, particularly regarding hydrolytic instability and pH-dependent degradation. This whitepaper deconstructs the molecular architecture, degradation kinetics, and analytical methodologies required to successfully formulate and evaluate this complex active pharmaceutical ingredient (API).

Molecular Architecture and Physicochemical Properties

Clorazepate dipotassium (

However, this solubility comes at the cost of stability. The compound is practically insoluble in common organic solvents (e.g., methylene chloride) and highly sensitive to light and moisture[2].

Table 1: Fundamental Physicochemical Properties

| Property | Value | Clinical & Formulation Causality |

| Molecular Weight | 408.92 g/mol | Represents the heavy salt form; the active circulating moiety (nordiazepam) is significantly lighter[3]. |

| Physical State | Fine, light-yellow powder | Requires opaque packaging to prevent photo-catalytic degradation[4]. |

| Aqueous Solubility | Very soluble | Facilitates rapid dissolution in the GI tract, ensuring fast onset of action[2]. |

| LogP (AlogP) | 2.58 | Moderate lipophilicity of the active metabolite ensures efficient crossing of the blood-brain barrier (BBB)[5]. |

| pKa | ~12.23 | The highly alkaline nature of the salt dictates the need for high-pH buffers in solid formulations[6]. |

Aqueous Stability and pH-Dependent Degradation Kinetics

The most critical physicochemical attribute of clorazepate dipotassium is its extreme sensitivity to moisture and acidic environments. In the presence of water, aqueous solutions of the drug are highly unstable[4].

Mechanistic Causality: When exposed to physiological stomach acid (pH 1.0 - 3.0) or ambient environmental moisture, the dipotassium salt rapidly hydrolyzes and undergoes spontaneous decarboxylation. It loses a water molecule and a carbon dioxide molecule to form the active metabolite, nordiazepam (NDZP)[7]. If the acidic exposure is prolonged, NDZP further degrades into 2-amino-5-chlorobenzophenone (ACB) and glycine[7].

Because of this rapid degradation, solid oral dosage forms must incorporate alkaline buffers (such as potassium carbonate) to maintain a microenvironmental pH greater than 9.0. This alkaline state suppresses the protonation of the carboxylic acid group, thereby arresting premature hydrolysis during shelf-life[2][8].

Figure 1: pH-dependent hydrolytic degradation pathway of Clorazepate Dipotassium.

Pharmacodynamics: The Prodrug Mechanism

Because clorazepate is completely decarboxylated in the acidic environment of the stomach prior to systemic absorption, there is essentially no circulating parent drug in the bloodstream[2]. that crosses the blood-brain barrier[1].

Mechanism of Action:

Nordiazepam acts as a positive allosteric modulator at the

Figure 2: Prodrug conversion and GABA-A receptor modulation cascade.

Experimental Protocols: Stability-Indicating Analysis

Given its rapid degradation, quantifying clorazepate dipotassium in the presence of its impurities (NDZP and ACB) requires a highly controlled, self-validating stability-indicating High-Performance Liquid Chromatography (HPLC) method. The following protocols are adapted from validated [7].

Protocol 1: Forced Degradation & Sample Preparation

Rationale: To validate the analytical method's specificity, the drug must be intentionally degraded. By utilizing both acid (positive control for degradation) and alkali (negative control for degradation), the system self-validates its ability to resolve the parent peak from its degradants.

-

Acidic Stress (Positive Degradation Control): Dissolve 10 mg of clorazepate dipotassium in 10 mL of 0.01 N HCl. Incubate at room temperature for exactly 30 minutes. Rapid conversion to NDZP and ACB will occur.

-

Alkaline Stress (Negative Degradation Control): Dissolve 10 mg of the API in 10 mL of 0.01 N NaOH. Incubate at 80°C for 5 minutes. Because clorazepate is stabilized in alkali, >95% of the drug should remain unchanged.

-

Arresting the Reaction (Critical Step): Prior to injection, neutralize both stressed samples to pH 5.0 using appropriate titrations of NaOH or HCl. Causality: This step immediately arrests further degradation, ensuring the chromatographic data represents the exact intended stress duration.

Protocol 2: Isocratic HPLC-DAD Workflow

Rationale: An isocratic elution with a tightly buffered mobile phase prevents on-column degradation of the highly sensitive dipotassium salt, while effectively separating the polar parent drug from the lipophilic NDZP and ACB.

-

Column Selection: Utilize a Zorbax Eclipse XDB-C18 column (75 mm x 4.6 mm i.d., 3.5 μm particle size) or equivalent.

-

Mobile Phase Preparation: Prepare a mixture of 5 mM ammonium formate in methanol and 5 mM ammonium formate in water. Adjust the aqueous portion to pH 5.0. Mix in a 65:35 (v/v) ratio.

-

System Parameters: Set the flow rate to 0.7 mL/min. Monitor UV absorbance via Diode-Array Detection (DAD) at 230 nm.

-

Execution & Elution Order: Inject 5 μL of the neutralized sample. The expected elution order is dictated by lipophilicity: Clorazepate (earliest, highly polar), followed by NDZP, and finally ACB (most lipophilic).

References

-

PubChem. "Clorazepate Dipotassium | CID 167305". National Library of Medicine.[Link]

-

U.S. Food and Drug Administration (FDA). "TRANXENE® T-TAB® Tablets (clorazepate dipotassium tablets, USP) Label". AccessData.[Link]

-

Chulalongkorn University. "Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium". Thai Journal of Pharmaceutical Sciences.[Link]

-

NCATS Inxight Drugs. "CLORAZEPATE DIPOTASSIUM". National Center for Advancing Translational Sciences.[Link]

-

Patsnap Synapse. "What is the mechanism of Clorazepate Dipotassium?". Patsnap.[Link]

Sources

- 1. CLORAZEPATE DIPOTASSIUM [drugs.ncats.io]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Clorazepate Dipotassium | C16H11ClK2N2O4 | CID 167305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clorazepate | C16H11ClN2O3 | CID 2809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound: CLORAZEPATE DIPOTASSIUM (CHEMBL2096631) - ChEMBL [ebi.ac.uk]

- 6. prezi.com [prezi.com]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. EP0477289A1 - Anhydrous oil-based liquid suspension for delivering a medicament - Google Patents [patents.google.com]

- 9. What is the mechanism of Clorazepate Dipotassium? [synapse.patsnap.com]

- 10. discovery.researcher.life [discovery.researcher.life]

Clorazepic Acid Dipotassium Salt CAS number and molecular weight

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of Clorazepic Acid Dipotassium Salt for researchers, scientists, and professionals in drug development. It moves beyond basic data to explore the causality behind its mechanism, its pharmacokinetic profile, and detailed protocols for its application and analysis in a laboratory setting.

Core Compound Identification and Properties

Clorazepic Acid Dipotassium Salt, more commonly known as clorazepate dipotassium, is a water-soluble benzodiazepine derivative.[1] It functions as a prodrug, meaning it undergoes rapid chemical conversion in the body to its active form.[2] This active metabolite, nordiazepam (N-desmethyldiazepam), is responsible for the compound's therapeutic effects.[3][4]

Below is a summary of its fundamental physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 57109-90-7 | [1][5] |

| Molecular Weight | 408.92 g/mol | [5] |

| Molecular Formula | C₁₆H₁₁ClK₂N₂O₄ | [1] |

| Synonyms | Clorazepate dipotassium, Tranxene | [6] |

| Appearance | White powder | [7] |

| Solubility | Freely soluble in water, practically insoluble in methylene chloride. | [8] |

Mechanism of Action: Enhancing GABAergic Inhibition

The therapeutic utility of clorazepate stems from its potentiation of the principal inhibitory neurotransmitter in the central nervous system (CNS), gamma-aminobutyric acid (GABA).[1][2] As a member of the benzodiazepine class, its active metabolite, nordiazepam, does not act as a direct agonist at the GABA-A receptor. Instead, it serves as a positive allosteric modulator.

Causality of Action: The GABA-A receptor is a ligand-gated chloride ion channel.[7] When GABA binds to its site on the receptor, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[2][8]

Nordiazepam binds to a distinct regulatory site on the GABA-A receptor complex, known as the benzodiazepine site.[2] This binding event induces a conformational change in the receptor that increases the frequency of chloride channel opening when GABA is also bound.[2][6] It is crucial to understand that nordiazepam enhances the effect of endogenous GABA; it does not mimic it or open the channel in the absence of GABA.[7] This enhanced chloride conductance leads to a more profound state of neuronal inhibition, which manifests as the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of the drug.[8]

Pharmacokinetic Profile

A key aspect of clorazepate's clinical and research profile is that it is a prodrug. Upon oral administration, it is rapidly and almost completely decarboxylated by the acidic environment of the stomach into nordiazepam, which is then absorbed.[1][4] Consequently, there is virtually no circulating parent drug.[3] The pharmacokinetic parameters are therefore those of its active metabolite, nordiazepam.

| Parameter | Value | Description | Source(s) |

| Bioavailability | ~91% (as nordiazepam) | High absorption after oral administration. | [6] |

| Time to Peak Plasma (Tₘₐₓ) | 1 - 2 hours | Nordiazepam appears quickly in the bloodstream. | [1][4] |

| Plasma Half-Life (t₁/₂) | 40 - 50 hours (can range 30-200h) | Very long-acting due to slow elimination of the active metabolite. | [1][3] |

| Protein Binding | 97 - 98% | Nordiazepam is highly bound to plasma proteins, primarily albumin. | [3] |

| Metabolism | Hepatic | Nordiazepam is further metabolized in the liver via hydroxylation. | [3] |

| Primary Metabolite | Nordiazepam | The main active metabolite responsible for pharmacological effects. | [3][4] |

| Excretion | Primarily Renal | Major urinary metabolite is conjugated oxazepam (3-hydroxynordiazepam). 62-67% of a dose is excreted in urine within 10 days. | [3] |

The long half-life of nordiazepam is a critical consideration in experimental design, as it leads to drug accumulation with repeated dosing, with steady-state concentrations typically reached within 5 to 14 days.[4]

Experimental Protocols & Workflows

Quantification of Nordiazepam in Plasma via RPLC

For pharmacokinetic studies, accurate quantification of the active metabolite, nordiazepam, is essential. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method. The following protocol is a synthesized example based on established methodologies.[9][10]

Objective: To determine the concentration of nordiazepam in a human plasma matrix.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Rationale: SPE is chosen to efficiently remove plasma proteins and other interfering substances that can damage the HPLC column and obscure the analyte peak.[11]

-

To 1.0 mL of plasma sample, add a deuterated internal standard (e.g., Nordiazepam-d5) to account for extraction variability.[11]

-

Condition a C18 SPE cartridge with sequential washes of methanol and deionized water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove hydrophilic interferences.

-

Elute the nordiazepam and internal standard from the cartridge using an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known, small volume of the mobile phase.

-

-

Chromatographic Analysis (RPLC-UV):

-

Rationale: Reversed-phase chromatography on a C18 column provides excellent separation for moderately nonpolar molecules like nordiazepam. Isocratic elution simplifies the method and ensures reproducibility.[9]

-

HPLC System: Standard HPLC with UV Detector

-

Column: Symmetry C18, 5 µm particle size

-

Mobile Phase: Isocratic elution with 20 mmol L⁻¹ phosphate buffer (pH 7.0) and methanol (50:50, v/v)[9]

-

Flow Rate: 1.0 mL/min[9]

-

Column Temperature: 40 °C

-

Detection Wavelength: 214 nm[9]

-

Injection Volume: 20 µL

-

-

Data Analysis:

-

Generate a calibration curve using standard solutions of nordiazepam of known concentrations (e.g., 1-500 ng/mL).[9]

-

Plot the ratio of the nordiazepam peak area to the internal standard peak area against the concentration.

-

Calculate the concentration of nordiazepam in the unknown plasma samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

In Vivo Assessment of Anticonvulsant Activity

The pentylenetetrazol (PTZ)-induced seizure model is a classic and reliable method for screening compounds for anticonvulsant properties, particularly those acting on the GABAergic system.[12]

Objective: To evaluate the efficacy of clorazepate dipotassium in preventing or delaying the onset of generalized seizures in a rodent model.

Rationale: PTZ is a non-competitive antagonist of the GABA-A receptor.[12] By blocking the inhibitory action of GABA, it lowers the seizure threshold and reliably induces clonic and tonic-clonic seizures. A compound like clorazepate, which enhances GABAergic transmission, is expected to counteract the effects of PTZ.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats or CD1 mice.[13][14] Animals should be habituated to the facility and handling procedures.

-

Experimental Groups (n=8-12 per group): [12]

-

Group 1: Vehicle control (e.g., saline or appropriate solvent), followed by PTZ.

-

Group 2: Clorazepate Dipotassium (e.g., 5-10 mg/kg, administered orally or intraperitoneally), followed by PTZ.

-

Group 3+: Additional dose levels of the test compound, followed by PTZ.

-

-

Dosing Procedure:

-

Administer the vehicle or clorazepate dipotassium at a set time before the PTZ challenge (e.g., 30-60 minutes, to allow for absorption and conversion to nordiazepam).

-

Administer a convulsant dose of PTZ subcutaneously or intraperitoneally. A recommended effective regimen in rats is a two-step dose of 50 mg/kg followed by 30 mg/kg 30 minutes later, which reliably induces seizures with minimal mortality.[14]

-

-

Observation and Scoring:

-

Immediately after PTZ administration, place each animal in an individual observation chamber.

-

Record the latency (time in seconds) to the onset of the first myoclonic jerk and the onset of generalized tonic-clonic seizures (GTCS).

-

A cut-off time (e.g., 30 minutes) should be established. If no seizure occurs within this time, the animal is considered protected.

-

-

Data Analysis:

-

Compare the mean latencies to seizure onset between the vehicle and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

An increase in the latency to seizure onset in the clorazepate-treated group compared to the vehicle group indicates anticonvulsant activity.

-

Conclusion

Clorazepic Acid Dipotassium Salt is a well-characterized benzodiazepine prodrug whose utility is defined by the favorable pharmacokinetic profile of its active metabolite, nordiazepam. Its mechanism, centered on the allosteric modulation of the GABA-A receptor, provides a clear basis for its potent anxiolytic and anticonvulsant effects. The protocols detailed herein offer validated, reproducible frameworks for the quantitative analysis and functional assessment of this compound, providing a solid foundation for further research and development.

References

-

R Discovery. (n.d.). What are the mechanisms of action at the molecular and cellular levels for CLORAZEPATE DIPOTASSIUM? Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Clorazepate Dipotassium? Retrieved from [Link]

-

Uniprix. (n.d.). Clinical Profile of Clorazepate Dipotassium 3.75mg Tablet. Retrieved from [Link]

-

Bertler, A., Lindgren, S., & Malmgren, H. (1980). Pharmacokinetics of dipotassium chlorazepate in patients after repeated 50 mg oral doses. Psychopharmacology, 71(2), 165-167. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2009, April 15). TRANXENE T-TAB Tablets (clorazepate dipotassium tablets, USP) Rx only. Retrieved from [Link]

-

Health Canada. (2012, July 10). PRODUCT MONOGRAPH CLORAZEPATE (Clorazepate dipotassium Capsules) Anxiolytic-Sedative. Retrieved from [Link]

-

Bertler, A., Lindgren, S., Magnusson, J. O., & Malmgren, H. (1983). Pharmacokinetics of Chlorazepate After Intravenous and Intramuscular Administration. Psychopharmacology, 80(3), 236-239. Retrieved from [Link]

-

Stahl, S. M. (n.d.). Clorazepate. Prescriber's Guide. Cambridge University Press & Assessment. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Clorazepate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

-

Ed-Dali, A., Fara, A., & el-Yazigi, A. (1989). A rapid HPLC procedure for the simultaneous determination of chloroquine, monodesethylchloroquine, diazepam, and nordiazepam in blood. Journal of Analytical Toxicology, 13(2), 89-93. Retrieved from [Link]

-

Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]

-

Wikipedia. (n.d.). Clorazepate. Retrieved from [Link]

-

Rocha, L., Osorio-Rico, L., Miliar-García, A., & Reis-de-Oliveira, G. (2008). Subchronic treatment with antiepileptic drugs modifies pentylenetetrazol-induced seizures in mice: Its correlation with benzodiazepine receptor binding. Epilepsy & Behavior, 12(4), 527-534. Retrieved from [Link]

-

Folbergrová, J., Druga, R., & Otáhal, J. (2018). Early life exposure to clonazepam has both short- and long-term effects on seizures induced with pentylenetetrazol (PTZ). Epilepsia, 59(1), 128-137. Retrieved from [Link]

-

Al-Ghannam, S. M., & Al-Olyan, A. M. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Molecules, 27(12), 3845. Retrieved from [Link]

-

Rocha, L., Osorio-Rico, L., Miliar-García, A., & Reis-de-Oliveira, G. (2008). Subchronic treatment with antiepileptic drugs modifies pentylenetetrazol-induced seizures in mice: Its correlation with benzodiazepine receptor binding. R Discovery. Retrieved from [Link]

-

Sharma, A., et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Biomedicines, 11(11), 2919. Retrieved from [Link]

-

de Oliveira, M. F., & Sueiro, A. C. (2011). Determination of Diazepam and Nordiazepam in the Plasma of Psychiatric Patients in Long-Term Treatment Employing Liquid-Liquid and Solid Phase Extraction by Gas Chromatography with Electron Capture Detection. Analytical Letters, 44(12), 2136-2147. Retrieved from [Link]

-

Weinfeld, R. E., Posmanter, H. N., Khoo, K. C., & Puglisi, C. V. (1977). Rapid determination of diazepam and nordiazepam in plasma by electron capture gas-liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 143(6), 581-595. Retrieved from [Link]

-

NYC Office of Chief Medical Examiner. (2015, September 14). Nordiazepam (“Panel 2”) by Solid Phase Extraction and Liquid Chromatography/Mass Spectrometry (Selected Ion Monitoring) in Blood or Serum. Retrieved from [Link]

Sources

- 1. Articles [globalrx.com]

- 2. What is the mechanism of Clorazepate Dipotassium? [synapse.patsnap.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Pharmacokinetics of dipotassium chlorazepate in patients after repeated 50 mg oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clorazepate - Wikipedia [en.wikipedia.org]

- 7. Clorazepate - Prescriber's Guide [cambridge.org]

- 8. Clorazepate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. nyc.gov [nyc.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Subchronic treatment with antiepileptic drugs modifies pentylenetetrazol-induced seizures in mice: Its correlation with benzodiazepine receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Pharmacodynamics and Electrophysiological Profiling of Clorazepate Dipotassium at the GABA-A Receptor

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Clorazepate dipotassium is a classical benzodiazepine widely utilized in clinical and research settings for its anxiolytic, anticonvulsant, and sedative properties. Unlike direct-acting benzodiazepines, clorazepate functions as a prodrug. This whitepaper elucidates the pharmacokinetic activation of clorazepate, its precise molecular mechanism as a positive allosteric modulator (PAM) at the

Pharmacokinetic Prodrug Dynamics: The Nordiazepam Conversion

Clorazepate dipotassium is pharmacologically inactive in its administered form. Its therapeutic efficacy relies entirely on its rapid, acid-catalyzed decarboxylation in the gastrointestinal tract to form nordiazepam (desmethyldiazepam) .

Causality in Drug Design: Why utilize a prodrug strategy for a benzodiazepine? By relying on nordiazepam, which possesses an exceptionally long elimination half-life (40–50 hours), the formulation ensures steady-state plasma concentrations. This pharmacokinetic buffering minimizes the peak-to-trough plasma fluctuations that often precipitate interdose anxiety or acute withdrawal syndromes seen with shorter-acting agents .

Pathway of Clorazepate conversion to nordiazepam and subsequent GABA-A receptor modulation.

Molecular Mechanism at the GABA-A Receptor Complex

Upon entering the central nervous system, nordiazepam interacts with the GABA-A receptor, a central ligand-gated chloride ion channel. The receptor is a heteropentamer, most commonly comprising two

Nordiazepam binds to the high-affinity benzodiazepine allosteric site located precisely at the interface of the

Mechanistic Causality: Binding at this site does not directly open the channel, which is why benzodiazepines have a higher safety margin than barbiturates. Instead, nordiazepam acts as a Positive Allosteric Modulator (PAM). It induces a conformational change that increases the binding affinity of endogenous GABA to its native recognition site (at the

Electrophysiological Validation: Patch-Clamp Methodology

To quantify the allosteric modulation of GABA-A receptors by nordiazepam, the whole-cell patch-clamp technique remains the gold standard. A robust patch-clamp protocol must operate as a self-validating system . This requires the incorporation of strict internal controls—such as baseline GABA responses and washout phases—to ensure that the observed potentiation is strictly due to the test compound and not artifactual baseline drift, receptor desensitization, or changes in seal resistance .

Step-by-Step Protocol: Whole-Cell Patch-Clamp for GABA-A PAMs

-

Cell Preparation & Expression: Utilize HEK293T cells transiently expressing human GABA-A

subunits. Causality: HEK293T cells lack endogenous GABA receptors, providing a clean, null background to isolate the specific stoichiometry of the transfected receptors without interference from native channels. -

Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 M

when filled with an intracellular solution. Causality: The intracellular solution must contain high -

Seal Formation & Membrane Rupture: Approach the cell under positive pressure, release, and apply gentle negative pressure to form a G

seal. Apply a brief suction pulse to rupture the membrane, establishing the whole-cell configuration. System Validation: Continuously monitor series resistance ( -

Baseline Establishment (Internal Control): Voltage-clamp the cell at -60 mV. Apply a sub-saturating concentration of GABA (e.g.,

, typically 1-2 -

Co-Application (Test Phase): Pre-apply the active metabolite (nordiazepam, 1

M) for 1-2 seconds to allow equilibration at the allosteric site, followed immediately by the co-application of GABA ( -

Washout (Reversibility Check): Perfuse the chamber with standard extracellular solution to wash out the drug, followed by a final GABA-only application. System Validation: The current must return to the initial baseline amplitude. This proves the PAM effect is reversible and that the observed changes were not due to irreversible receptor desensitization or cell membrane degradation.

Step-by-step whole-cell patch-clamp workflow for evaluating GABA-A allosteric modulation.

Quantitative Pharmacodynamics & Pharmacokinetics

Data presentation is critical for comparing clorazepate's profile against other modulators. The following table synthesizes the core pharmacokinetic (PK) and pharmacodynamic (PD) parameters of the drug and its active metabolite , .

| Parameter | Value / Description | Clinical & Experimental Significance |

| Prodrug Conversion | Clorazepate | Occurs rapidly in the acidic GI tract prior to systemic absorption; essentially no circulating parent drug exists. |

| T | ~0.9 - 1.5 hours | Ensures a relatively rapid onset of action despite requiring metabolic activation. |

| Elimination Half-Life | 40 - 50 hours | Prolonged duration provides stable baseline anxiety control and steady seizure prophylaxis without frequent dosing. |

| GABA-A Receptor Target | Broad-spectrum PAM activity; | |

| Mechanism of Potentiation | Increased channel opening frequency | Enhances GABA affinity without directly opening the channel, maintaining physiological dependence on endogenous GABA tone. |

Conclusion & Clinical Translation

Clorazepate dipotassium exemplifies the utility of prodrug pharmacokinetics combined with highly specific neuropharmacological targeting. By converting entirely to the long-acting nordiazepam, it provides sustained positive allosteric modulation of the GABA-A receptor, avoiding the pharmacokinetic pitfalls of rapid-onset, short-acting benzodiazepines. Understanding this mechanism through rigorous, self-validating electrophysiological assays enables researchers to benchmark novel anxiolytics and anticonvulsants against a highly reliable and well-established clinical standard.

References

-

PubChem. Clorazepate - Absorption, Distribution and Excretion. National Institutes of Health. URL:[Link]

-

Cambridge University Press. Clorazepate - Prescriber's Guide. URL:[Link]

-

Bianchi, M. T., & Macdonald, R. L. (2009). Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study. PubMed Central (PMC). URL:[Link]

-

Khom, S., et al. (2010). Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits. PubMed Central (PMC). URL:[Link]

-

Drugs.com. Clorazepate Monograph for Professionals. URL:[Link]

-

EMBL-EBI. Compound: CLORAZEPATE DIPOTASSIUM (CHEMBL2096631). ChEMBL Database. URL:[Link]

The Metabolic Pathway of Clorazepic Acid to Nordazepam: A Technical Guide to Prodrug Kinetics and Biotransformation

Executive Summary

Clorazepic acid, commonly administered as clorazepate dipotassium, occupies a unique pharmacological niche among classical benzodiazepines. Unlike traditional lipophilic agents that are directly active, clorazepate is a highly water-soluble prodrug that is pharmacologically inert in its parent form[1]. Its therapeutic efficacy relies entirely on an in vivo, non-enzymatic biotransformation driven by the acidic environment of the human stomach[1].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic causality behind clorazepate's prodrug paradigm, its sequential hepatic biotransformation, and the rigorous analytical protocols required to quantify its active metabolite, nordazepam, in clinical pharmacokinetic studies.

Molecular Architecture & The Prodrug Paradigm

The formulation of clorazepate as a dipotassium salt is a deliberate biochemical strategy. The presence of a carboxylic acid group at position 3 renders the molecule freely soluble in water[2], ensuring exceptional stability and rapid dissolution in solid oral dosage forms.

However, this hydrophilic nature presents a physiological barrier: the parent drug cannot efficiently cross the lipophilic blood-brain barrier (BBB). Therefore, the prodrug is designed to act as a delivery vehicle. It maintains stability ex vivo but relies on a rapid chemical conversion in vivo to generate nordazepam (desmethyldiazepam)—a highly lipophilic active metabolite capable of rapid central nervous system (CNS) penetration[3].

The Core Metabolic Pathway: Gastric Decarboxylation

Unlike most prodrugs that depend on hepatic cytochrome P450 (CYP450) enzymes for activation, clorazepate's primary activation mechanism is purely chemical and anatomically localized to the gastrointestinal tract.

Upon oral administration, the dissolved clorazepate enters the highly acidic environment of the stomach (pH 1.5–3.5). Here, the gastric hydrochloric acid (HCl) acts as a catalyst, initiating a rapid decarboxylation reaction[1]. This acid-catalyzed cleavage removes the polar carboxyl group at the 3-position, instantly transforming the hydrophilic prodrug into the lipophilic active metabolite, nordazepam[1].

Clinical Causality & Pharmacokinetic Impact:

Because this activation is strictly pH-dependent, the rate of decarboxylation decreases proportionally as gastric pH increases[4]. Consequently, any clinical intervention that raises gastric pH—such as the co-administration of antacids, proton pump inhibitors (PPIs), or conditions like achlorhydria—will directly impede this conversion[4]. This results in delayed absorption, reduced peak plasma concentrations (

Figure 1: Biotransformation pathway of Clorazepate to Nordazepam and subsequent elimination.

Hepatic Biotransformation & Elimination

Following gastric decarboxylation, nordazepam is rapidly absorbed into the systemic circulation. It exhibits an exceptionally long elimination half-life and high plasma protein binding, necessitating careful monitoring in chronic dosing regimens to prevent accumulation[5].

Once in the liver, nordazepam undergoes Phase I oxidative metabolism. Hepatic isoenzymes, specifically CYP3A4 and CYP2C19, hydroxylate nordazepam to form oxazepam (3-hydroxynordiazepam), which retains pharmacological activity[5]. Subsequently, Phase II metabolism takes over; UDP-glucuronosyltransferases (UGTs) conjugate oxazepam with glucuronic acid[4]. This final step yields oxazepam glucuronide, a highly water-soluble, inactive compound that is efficiently cleared by the kidneys[3].

Quantitative Pharmacokinetic Profile

The following table summarizes the critical pharmacokinetic parameters of the clorazepate/nordazepam system, providing a quantitative baseline for clinical researchers.

| Parameter | Value | Clinical Significance |

| Oral Bioavailability | ~91% | Highly efficient systemic absorption post-decarboxylation[6]. |

| Time to Peak Plasma ( | 0.5 – 2.0 hours | Rapid onset of action suitable for acute anxiety or partial seizures[5]. |

| Volume of Distribution ( | 0.7 – 2.2 L/kg | Extensive tissue distribution due to the high lipophilicity of nordazepam[5]. |

| Plasma Protein Binding | 97% – 98% | High binding capacity; necessitates robust protein precipitation in assays[5]. |

| Elimination Half-Life ( | 40 – 160 hours | Prolonged therapeutic effect; high risk of drug accumulation in the elderly[5]. |

| Primary Excretion Route | Renal (62% - 67%) | Excreted primarily as the inactive oxazepam glucuronide conjugate[5]. |

Pharmacodynamics: Receptor Modulation

Nordazepam exerts its therapeutic effects by acting as a positive allosteric modulator at the

Experimental Protocol: UPLC-MS/MS Quantification of Nordazepam

To accurately validate the in vivo conversion rate of clorazepate to nordazepam, analytical scientists must employ high-sensitivity techniques. Because nordazepam is 97-98% protein-bound[5], standard liquid-liquid extraction often yields poor recovery. The following protocol utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a targeted protein precipitation step to ensure complete analyte release.

Self-Validating System & Quality Control

To ensure this protocol is a self-validating system, a deuterated internal standard (Nordazepam-D5) is introduced at the very first step. This internal standard behaves identically to the target analyte during extraction and ionization, perfectly correcting for matrix effects, ion suppression, and volumetric errors during the ESI process[7].

Step-by-Step Methodology

-

Sample Aliquoting: Transfer 100 µL of human plasma (collected post-administration) into a clean microcentrifuge tube[7].

-

Internal Standard Addition: Add 20 µL of the Internal Standard working solution (Nordazepam-D5) and vortex for 15 seconds to ensure homogeneous binding[7].

-

Protein Precipitation: Add 500 µL of cold, LC-MS grade acetonitrile. Causality note: Acetonitrile is chosen over methanol here because it aggressively denatures plasma proteins, breaking the 98% protein-binding affinity and releasing all bound nordazepam into the solvent matrix[7].

-

Centrifugation: Vortex vigorously for 15 seconds, then centrifuge at 20,238 × g for 5 minutes at 4°C to pellet the denatured proteins[7].

-

Supernatant Extraction: Carefully extract 5 µL of the clear supernatant and transfer it to an autosampler vial[7].

-

Chromatographic Separation: Inject the sample into a UPLC system equipped with an Agilent XDB-C18 analytical column (50 mm × 4.6 mm, 1.8 µm) maintained at 35°C. Utilize an isocratic mobile phase of 75% methanol containing 5 mM ammonium formate at a flow rate of 0.5 mL/min[7].

-

Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in electrospray ionization (ESI) positive mode. Monitor the multiple reaction monitoring (MRM) transitions: m/z 270.5 → 140.1 for Nordazepam, and m/z 275.5 → 140.0 for Nordazepam-D5[7].

Figure 2: UPLC-MS/MS analytical workflow for the quantification of Nordazepam in plasma.

References

-

PubChem - National Institutes of Health. "Clorazepate | C16H11ClN2O3 | CID 2809". URL:[Link]

-

MIMS Singapore. "Clorazepate: Uses & Dosage". URL: [Link]

-

Patsnap Synapse. "What is the mechanism of Clorazepate Dipotassium?". URL:[Link]

-

Drugs.com. "Clorazepate Monograph for Professionals". URL: [Link]

-

Wikipedia. "Clorazepate". URL: [Link]

-

PubMed Central (PMC) - NIH. "UPLC-MS/MS Analytical Method for the Simultaneous Quantification of Diazepam, Nordazepam, and Oxazepam in Patients With Alcohol Dependence". URL:[Link]

Sources

- 1. What is the mechanism of Clorazepate Dipotassium? [synapse.patsnap.com]

- 2. Clorazepate - Wikipedia [en.wikipedia.org]

- 3. Clorazepate | C16H11ClN2O3 | CID 2809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. mims.com [mims.com]

- 6. Clorazepate - Wikipedia [en.wikipedia.org]

- 7. UPLC-MS/MS Analytical Method for the Simultaneous Quantification of Diazepam, Nordazepam, and Oxazepam in Patients With Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Clorazepic Acid Dipotassium in Rodent Models: A Comprehensive Technical Guide

Introduction: The Prodrug Paradigm

Clorazepic acid dipotassium (commonly known as clorazepate dipotassium) is a classical 1,4-benzodiazepine utilized for its anxiolytic, anticonvulsant, and sedative properties. Unlike most highly lipophilic benzodiazepines, clorazepate is uniquely synthesized as a highly water-soluble dipotassium salt. For researchers and drug development professionals, this presents a distinct pharmacokinetic (PK) challenge: clorazepate is an inactive prodrug .

To exert its pharmacological effects via the GABA-A receptor, clorazepate must undergo rapid, acid-catalyzed decarboxylation in the gastrointestinal tract to form its primary active metabolite, nordiazepam (also known as desmethyldiazepam or nordazepam) [1]. Consequently, standard PK evaluations in rodent models do not track the parent compound in systemic circulation; instead, they rely on the quantification of nordiazepam to determine bioavailability, clearance, and central nervous system (CNS) penetration.

Metabolic Pathway and Causality in Rodents

Understanding the biotransformation of clorazepate is critical for designing accurate in vivo studies. When administered orally to rats or mice, the acidic environment of the stomach (pH 1.5–3.0) acts as the primary catalyst for decarboxylation.

Expert Insight on Dosing Routes: Administering clorazepate intravenously (IV) in rodents bypasses the gastric acid, leading to a delayed and incomplete conversion to nordiazepam in the slightly alkaline environment of the blood (pH 7.4). Therefore, to accurately model its intended clinical PK profile, oral gavage (PO) is the strictly preferred route of administration in preclinical models.

Once converted, the highly lipophilic nordiazepam rapidly crosses the blood-brain barrier. In mice, unchanged clorazepate is virtually undetectable in brain tissue, confirming its status as an inactive prodrug [2]. Nordiazepam is subsequently metabolized in the liver by Cytochrome P450 enzymes (primarily CYP3A4 homologs in rodents) via hydroxylation to form oxazepam , which is finally conjugated with glucuronic acid and excreted.

Metabolic conversion of Clorazepic Acid to Nordiazepam and Oxazepam in rodents.

Pharmacokinetic Profile: Rodents vs. Humans

A vital translational consideration is the extreme discrepancy in metabolic rates between rodents and humans. While nordiazepam exhibits a prolonged elimination half-life (

This rapid clearance necessitates highly sensitive bioanalytical methods and tightly clustered early time-point sampling to accurately capture the Area Under the Curve (AUC) and maximum concentration (

Table 1: Comparative Pharmacokinetic Parameters of Nordiazepam in Rats

Note: Parameters reflect systemic nordiazepam following oral/IP administration of precursor benzodiazepines in Wistar rats.

| Pharmacokinetic Parameter | Value in Rats (Mean ± SD) | Clinical Relevance / Causality |

| 0.5 – 1.5 hours | Reflects the rapid gastric decarboxylation of clorazepate and subsequent intestinal absorption. | |

| 1.09 – 1.4 hours | Highly accelerated compared to humans (~50h) due to robust rodent hepatic CYP450 activity. | |

| Clearance ( | ~255 mL/kg/min | High intrinsic hepatic clearance; necessitates frequent early blood sampling in study designs. |

| Volume of Distribution ( | ~19.3 L/kg | Indicates extensive tissue distribution and high lipophilicity, allowing rapid BBB penetration. |

| Protein Binding | ~84.2% (Free fraction ~15.8%) | Slightly lower than human protein binding (97-98%), affecting the free drug available to CNS receptors. |

Experimental Methodology: In Vivo PK Study Design

To ensure scientific integrity and reproducibility, the following protocol details a self-validating workflow for conducting a clorazepate PK study in a rat model.

Animal Preparation and Dosing

-

Subject Selection: Use adult male Wistar rats (200-250g). Fast the animals for 12 hours prior to dosing to standardize gastric pH and emptying times, which directly dictate the decarboxylation rate of clorazepate.

-

Cannulation: Surgically implant a jugular vein cannula 24 hours prior to the study. Causality: This prevents stress-induced physiological changes (which can alter gastric motility and hepatic blood flow) during serial blood sampling.

-

Dosing: Administer clorazepate dipotassium via oral gavage at a dose of 10 to 32 mg/kg (suspended in 0.5% methylcellulose or sterile water).

Serial Blood Sampling

Collect 200 µL blood samples via the cannula at the following time points: Predose (0), 5 min, 15 min, 30 min, 1 h, 1.5 h, 2 h, 4 h, 6 h, and 8 h . Crucial Step: Immediately transfer blood into K2-EDTA tubes and place on ice. Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma. The cold temperature arrests any ex vivo enzymatic degradation or spontaneous chemical conversion.

Step-by-step pharmacokinetic study workflow for Clorazepate in rodent models.

Bioanalytical Quantification (LC-MS/MS)

Because clorazepate is virtually absent in plasma, the bioanalytical assay must be optimized for nordiazepam and its secondary metabolite, oxazepam . Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity (Lower Limit of Quantitation [LLOQ] ≤ 1 ng/mL) [5].

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of rat plasma into a microcentrifuge tube.

-

Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., Nordiazepam-d5 at 50 ng/mL). Causality: Acetonitrile effectively crashes plasma proteins, releasing bound nordiazepam (which is ~84% protein-bound in rats), ensuring total drug recovery.

-

Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for injection.

Mass Spectrometry Parameters

Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Nordiazepam Transition: m/z 271.1 → 139.9

-

Oxazepam Transition: m/z 287.1 → 241.1

-

Internal Standard (Nordiazepam-d5): m/z 276.1 → 144.9

Utilize a C18 analytical column with a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) to ensure sharp peak resolution and minimal matrix effects.

References

-

PubChem - NIH. "Clorazepate | C16H11ClN2O3 | CID 2809 - Route of Elimination and Metabolism." National Center for Biotechnology Information. Available at:[Link]

-

PubMed - NIH. "Clorazepate, correlation between metabolism and anticonvulsant activity." European Journal of Pharmacology, 1988. Available at:[Link]

-

PubMed - NIH. "The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma." Psychopharmacology, 1982. Available at:[Link]

-

FDA - Center for Drug Evaluation and Research. "Clinical Pharmacology Review: Valtoco (Diazepam) Nasal Spray." U.S. Food and Drug Administration, 2019. Available at:[Link]

-

Frontiers in Pharmacology. "Inhibitory Effect of Imperatorin on the Pharmacokinetics of Diazepam In Vitro and In Vivo." Frontiers, 2020. Available at:[Link]

Sources

- 1. Clorazepate | C16H11ClN2O3 | CID 2809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clorazepate, correlation between metabolism and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Chemical Stability and Degradation Kinetics of Clorazepate Dipotassium in Aqueous Solutions: A Comprehensive Technical Guide

Target Audience: Researchers, Formulation Scientists, and Analytical Chemists in Drug Development.

Introduction: The Aqueous Paradox of Clorazepate Dipotassium

Clorazepate dipotassium (CZP) is unique among 1,4-benzodiazepines. While most benzodiazepines are highly lipophilic and practically insoluble in water, CZP is formulated as a dipotassium salt, rendering it freely soluble in aqueous media[1]. However, this solubility introduces a critical formulation challenge: extreme chemical instability in aqueous solutions.

As application scientists, we must understand that the very structural modification that grants CZP its solubility—the carboxylic acid group at position 3 stabilized by potassium ions—is the thermodynamic Achilles' heel of the molecule. In the solid state, the dipotassium salt is stable. Upon aqueous dissolution, the salt dissociates, and the molecule becomes highly susceptible to pH-driven degradation[2]. This guide deconstructs the degradation kinetics of CZP and provides a self-validating, stability-indicating analytical protocol for accurate quantification.

Mechanistic Causality of Aqueous Degradation

Understanding the degradation pathway is not merely an academic exercise; it is the foundation for designing robust sample preparation and formulation strategies.

The Primary Pathway: Decarboxylation

When CZP is dissolved in water, especially at a pH below 7.0, the dipotassium salt is protonated to form clorazepic acid. This intermediate is highly unstable. Driven by the thermodynamic favorability of forming a stable imine-containing diazepine ring, clorazepic acid rapidly undergoes decarboxylation (loss of

The Secondary Pathway: Ring Cleavage

Under prolonged aqueous exposure or extreme stress (acidic/basic hydrolysis), the diazepine ring of NDZP undergoes hydrolytic cleavage. This reaction yields 2-amino-5-chlorobenzophenone (ACB) (USP Impurity A) and glycine [2].

Fig 1: Aqueous degradation pathway of Clorazepate Dipotassium into Nordiazepam and ACB.

Quantitative Stability Profile

To accurately track the degradation kinetics, we utilize High-Performance Liquid Chromatography coupled with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS). The table below summarizes the chromatographic and mass spectrometric properties of CZP and its primary degradants under standard isocratic conditions [1].

| Compound | Structural Role | Approx. Retention Time (min) | Major MS/MS Fragments (m/z) | USP Impurity Limit |

| Clorazepate Dipotassium | Active Pharmaceutical Ingredient | 3.95 | 315.0, 297.0, 271.2 | N/A |

| Nordiazepam (NDZP) | Primary Degradant (Impurity B) | 12.23 | 271.0, 243.0, 226.0 | |

| 2-amino-5-chlorobenzophenone | Secondary Degradant (Impurity A) | 24.94 | 232.0, 214.0 |

Note: Retention times are based on a Zorbax Eclipse XDB-C18 column using a 65:35 (v/v) Methanol:Water mobile phase buffered with 5 mM ammonium formate (pH 5.0).

Self-Validating Experimental Protocol: Stability-Indicating Assay

A common pitfall in analyzing CZP is artifactual degradation —where the API degrades during sample preparation due to the use of neutral or slightly acidic aqueous diluents. To prevent this, the protocol must utilize an alkaline extraction matrix [3].

The following protocol is designed as a self-validating system . It incorporates mass balance checks and system suitability controls to ensure that any observed degradation occurred in the sample matrix, not in the HPLC vial.

Step 1: Alkaline Sample Preparation (Artifact Prevention)

Causality: CZP must be maintained in its dipotassium salt form prior to injection to halt decarboxylation.

-

Accurately weigh 50 mg of CZP formulation.

-

Dissolve and extract using a diluent composed of 0.001 N NaOH and Acetonitrile (1:1 v/v) [4].

-

Sonicate for 10 minutes in an ice bath (to prevent thermal degradation).

-

Filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial (CZP is light-sensitive).

Step 2: Forced Degradation (Mass Balance Control)

Causality: To prove the method is stability-indicating, we must force the degradation and achieve a mass balance (Sum of API + Degradants

-

Acidic Stress: Treat 5 mL of the sample with 1 mL of 0.1 N HCl. Heat at 80°C for 30 mins. Neutralize with 0.1 N NaOH to pH ~7.0 before injection.

-

Basic Stress: Treat 5 mL of the sample with 1 mL of 0.1 N NaOH. Heat at 80°C for 60 mins. Neutralize with 0.1 N HCl.

-

Oxidative Stress: Treat with 3.0%

at room temperature for 2 hours.

Step 3: HPLC-DAD/LC-MS Analysis

Causality: An ammonium formate buffer (pH 5.0) is chosen because it is volatile (LC-MS compatible) and provides excellent peak symmetry for both the polar API and the highly non-polar ACB degradant[1].

-

Column: C18 (e.g., 75 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase: 5 mM ammonium formate in methanol : 5 mM ammonium formate in water (65:35, v/v).

-

Flow Rate: 0.7 mL/min.

-

Detection: UV at 230 nm; MS in positive ESI mode (m/z 50-3000).

-

System Suitability Check: Inject a standard resolution mixture of CZP, NDZP, and ACB. The protocol is only valid if the resolution (

) between NDZP and ACB is > 2.0.

Fig 2: Self-validating experimental workflow for stability-indicating HPLC-DAD and LC-MS analysis.

Conclusion for Drug Development Professionals

The chemical stability of Clorazepate Dipotassium in aqueous solutions is dictated entirely by pH and the integrity of the dipotassium salt. When developing liquid formulations, suspensions, or conducting analytical assays, the environment must be strictly controlled (alkaline pH, low temperature, protection from light) to prevent the rapid decarboxylation into Nordiazepam. By employing the self-validating alkaline-extraction HPLC method outlined above, analytical scientists can guarantee that their stability data reflects the true state of the formulation, free from sample-preparation artifacts.

References

-

Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impurities. Thai Journal of Pharmaceutical Sciences (TJPS).1

-

Stability-indicating method for the determination of clorazepate dipotassium-I. Via its final degradation products. Talanta / PubMed.2

-

High-performance liquid chromatographic analysis of clorazepate dipotassium and monopotassium in solid dosage forms. PubMed.3

-

Clorazepate Dipotassium USP Monograph (2025). United States Pharmacopeia.4

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Stability-indicating method for the determination of clorazepate dipotassium-I. Via its final degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic analysis of clorazepate dipotassium and monopotassium in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trungtamthuoc.com [trungtamthuoc.com]

Clorazepic Acid Dipotassium Salt: A Comparative Analysis of Solubility and Stability in Aqueous vs. Ethanolic Media

Executive Summary

Clorazepic acid dipotassium (commonly known as clorazepate dipotassium) represents a unique structural anomaly within the benzodiazepine class. While classical benzodiazepines (such as diazepam and alprazolam) are highly lipophilic and practically insoluble in water, clorazepate is synthesized as a dipotassium salt, granting it exceptional aqueous solubility.

However, this high solubility introduces a profound analytical and formulatory challenge: extreme instability in protic solvents. This whitepaper provides a rigorous technical analysis of the solubility profile of clorazepate dipotassium in water versus ethanol, the thermodynamic causality behind these properties, and the self-validating experimental methodologies required to accurately assess its solubility while accounting for rapid decarboxylation kinetics.

Chemical Profiling & Structural Mechanics

Clorazepate dipotassium (

The causality of its unique solubility profile lies in its ionic lattice. In solvents with a high dielectric constant (like water,

Comparative Solubility Profile

The thermodynamic solubility of clorazepate dipotassium is highly solvent-dependent. The table below summarizes the quantitative solubility data across different media, highlighting the stark contrast between aqueous and alcoholic environments.

| Solvent System | USP/BP Solubility Classification | Mechanistic Rationale |

| Water | Freely to Very Soluble | High dielectric constant ( |

| Ethanol (96%) | Very Slightly Soluble | Lower dielectric constant ( |

| Isopropyl Alcohol | Slightly Soluble | Increased aliphatic chain length further reduces solvent polarity, hindering ionic dissociation[1]. |

| Dichloromethane | Practically Insoluble | Non-polar organic solvent; completely incapable of interacting with the ionic salt form[1]. |

Stability and Degradation Kinetics

The most critical factor in handling clorazepate dipotassium is its thermodynamic instability in protic media. While it is "very soluble" in water, aqueous and ethanolic solutions are highly unstable and degrade rapidly[3].

The Causality of Degradation:

Upon dissolution in water or ethanol, particularly in neutral to acidic microenvironments, the compound undergoes rapid acid-mediated dehydration and decarboxylation. The prodrug loses carbon dioxide (

Figure 1: Acid-mediated decarboxylation pathway of Clorazepate Dipotassium in protic solvents.

Experimental Methodology: Kinetic Solubility Assessment

Standard shake-flask methodologies (which require 24–48 hours to reach thermodynamic equilibrium) are invalid for clorazepate dipotassium due to its rapid degradation. To accurately assess its solubility in water vs. ethanol, researchers must utilize a self-validating kinetic protocol that temporarily stabilizes the molecule and tracks degradation in real-time.

Step-by-Step HPLC-UV Kinetic Protocol

Rationale: By elevating the pH of the aqueous solvent, the decarboxylation reaction is kinetically hindered, allowing a brief window for accurate solubility measurement. Simultaneously tracking nordiazepam ensures the system is self-validating; if nordiazepam levels exceed 2%, the solubility data point is discarded due to excessive degradation.

-

Solvent Preparation: Prepare an alkaline aqueous buffer (pH > 8.0) using 0.1 M potassium carbonate (

). For the ethanolic comparison, use ethanol basified with a trace amount of potassium hydroxide (KOH). -

Sample Addition: Introduce an excess amount of clorazepate dipotassium powder to 10 mL of the prepared solvent in a light-resistant amber vial at 25°C.

-

Rapid Agitation: Vortex the suspension vigorously for exactly 60 seconds to achieve kinetic saturation.

-

Immediate Filtration: Immediately pass the suspension through a 0.22 µm PTFE syringe filter to halt further dissolution.

-

HPLC-UV Analysis: Inject the filtrate immediately into an HPLC system equipped with a C18 column. Use a mobile phase of methanol and water containing 5 mM ammonium formate (adjusted to an alkaline pH) at a flow rate of 0.7 mL/min. Detect via UV at 228 nm[5].

-

Data Processing: Quantify the clorazepate peak against a freshly prepared standard curve. Simultaneously quantify the nordiazepam peak to calculate the degradation percentage during the 60-second assay window.

Figure 2: Step-by-step kinetic solubility assessment workflow designed to mitigate rapid decarboxylation.

Formulation and Drug Development Implications

The dichotomy between clorazepate's high water solubility and its extreme aqueous instability dictates strict formulation parameters. Commercially available clorazepate dipotassium tablets (e.g., Tranxene) cannot be formulated as liquid solutions.

Furthermore, even in solid dosage forms, the presence of ambient moisture can trigger the release of

-

Incorporate basic excipients (such as potassium carbonate and magnesium oxide) to maintain a localized alkaline microenvironment that suppresses acid-catalyzed decarboxylation[3].

-

Package the final drug product in tight, light-resistant containers accompanied by desiccants to completely eliminate moisture ingress[6].

Conclusion

Clorazepic acid dipotassium stands out among benzodiazepines due to its classification as "very soluble" in water and "very slightly soluble" in ethanol. However, this solubility is inextricably linked to its chemical instability. Researchers and drug development professionals must treat clorazepate not as a static chemical entity in solution, but as a highly reactive prodrug that requires alkaline stabilization, rapid kinetic analytical techniques, and strictly anhydrous solid-state formulation strategies to maintain its integrity.

References

-

PubChem (NIH): Clorazepate Dipotassium (CID 167305) . National Center for Biotechnology Information. Available at:[Link]

-

PubChem (NIH): Clorazepate (CID 2809) . National Center for Biotechnology Information. Available at: [Link]

-

INCHEM: Clorazepate dipotassium (PIM 327) . International Programme on Chemical Safety. Available at:[Link]

-

DailyMed / FDA: TRANXENE (clorazepate dipotassium) tablets label . U.S. Food and Drug Administration. Available at:[Link]

-

ResearchGate: HPLC Separation of Positional Isomers and Degradation Behavior . Journal of Chromatographic Science. Available at:[Link]

Sources

- 1. Clorazepate dipotassium (PIM 327) [inchem.org]

- 2. Clorazepate | C16H11ClN2O3 | CID 2809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clorazepate Dipotassium Tablets USP, 3.75 mg, 7.5 mg, & 15 mg [dailymed.nlm.nih.gov]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. researchgate.net [researchgate.net]

- 6. Clorazepate Dipotassium: Uses, Side Effects & Dosage | Healio [healio.com]

In Vitro Toxicology and Pharmacological Profile of Clorazepic Acid Dipotassium Salt: A Technical Guide

Executive Summary

Clorazepic acid dipotassium salt (commonly known as clorazepate dipotassium) is a unique benzodiazepine derivative widely utilized for its anxiolytic and anticonvulsant properties. For researchers and drug development professionals, understanding its in vitro toxicological and pharmacological profile requires navigating its distinct physical chemistry—specifically, its behavior as a highly water-soluble prodrug. This whitepaper synthesizes the mechanistic pathways, cytotoxicity data, and self-validating experimental protocols necessary for accurately profiling clorazepate in vitro.

Chemical Ontology & Prodrug Dynamics

Clorazepic acid dipotassium salt is distinguished from classical benzodiazepines by its 3-carboxylate moiety, which confers exceptional aqueous solubility[1]. In physiological or acidic aqueous environments, clorazepate functions as a prodrug, undergoing rapid, spontaneous decarboxylation to its primary active metabolite, nordiazepam (desmethyldiazepam)[1].

Expert Insight: When designing in vitro toxicological assays, researchers must account for this rapid conversion. Aqueous stock solutions of clorazepate are highly unstable over time due to moisture-induced degradation, which can result in the release of carbon dioxide gas and loss of the active compound[2]. Therefore, experimental causality dictates that drug solutions must be prepared immediately prior to cellular application. Failing to do so means the observed toxicological profile will reflect degraded byproducts rather than the intended pharmacological dosing.

Mechanism of Action: GABA-A Receptor Modulation

Clorazepate and its active metabolite act as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor[3]. The GABA-A receptor is a heteropentameric ligand-gated chloride ion channel, typically comprising α, β, and γ subunits[1]. The active metabolite binds with high affinity to the allosteric benzodiazepine site located at the interface of the α and γ subunits[1].

In vitro electrophysiological studies utilizing Xenopus oocytes expressing GABA-A receptors have quantitatively characterized this modulation. Clorazepate enhances GABA-induced chloride currents, with studies demonstrating a maximal stimulation of 90% (when elicited by 10 µM GABA) and a half-maximal stimulation (EC50) observed at approximately 390 nM[4].

Clorazepate prodrug conversion and GABA-A receptor allosteric modulation pathway.

In Vitro Toxicology & Cytotoxicity Profile

When evaluating the safety profile of clorazepate in vitro, the compound demonstrates remarkably low intrinsic cytotoxicity across multiple mammalian cell lines.

-

Cell Viability: In viability assays utilizing TZM-bl or J-Lat 10.6 cell lines, clorazepate treatment at concentrations up to 10 µM showed no significant loss of cell viability compared to DMSO vehicle controls[5].

-

Carcinogenicity/Genotoxicity: Comprehensive in vitro and in vivo bioassays have investigated the carcinogenic potential of benzodiazepines. Clorazepate exhibited no experimental initiating or promoting effects on preneoplastic or neoplastic lesions in hepatic models, distinguishing it from known tumor promoters like phenobarbital[6].

Quantitative Data Summary

| Toxicological / Pharmacological Metric | Observed Value | Experimental Model | Reference |

| GABA-A Half-Maximal Stimulation (EC50) | ~390 nM | Xenopus oocytes (Voltage-clamp) | 4[4] |

| Maximal GABA Stimulation | 90% enhancement at 10 µM GABA | Xenopus oocytes (Voltage-clamp) | 4[4] |

| Cell Viability (Cytotoxicity) | >95% viability at 10 µM | TZM-bl / J-Lat 10.6 cells | 5[5] |

| Tumor Initiating/Promoting Effect | Negative | Rat Liver Models | 6[6] |

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in toxicological profiling, the following self-validating protocols are recommended.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Causality & Rationale: The MTT assay measures mitochondrial metabolic activity, providing a reliable proxy for cell viability. Because clorazepate is unstable in aqueous media, its conversion must be tightly controlled by preparing fresh solutions immediately prior to treatment. A positive control (e.g., Doxorubicin) ensures the assay's dynamic range is functioning, validating the negative cytotoxicity results of the test compound.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cells (e.g., HepG2 hepatocytes or SH-SY5Y neuroblasts) at a density of

cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence. -

Fresh Drug Preparation: Dissolve Clorazepic Acid Dipotassium in sterile, anhydrous DMSO to create a concentrated stock, then dilute in culture media immediately before use. Critical Step: Do not store aqueous dilutions, as the formation of carbon dioxide gas and subsequent degradation will alter the true concentration[2].

-

Treatment: Expose cells to a concentration gradient of clorazepate (0.1 µM to 100 µM). Include a vehicle control (DMSO <0.1%) and a positive cytotoxic control (e.g., Doxorubicin). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the tetrazolium dye to insoluble purple formazan.

-

Solubilization: Aspirate the media carefully and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Step-by-step workflow for in vitro cytotoxicity assessment of clorazepate.

Protocol 2: Electrophysiological Profiling of GABA-A Modulation

Causality & Rationale: To validate the functional neuro-pharmacology of clorazepate, two-electrode voltage-clamp (TEVC) in Xenopus oocytes is utilized. This isolates receptor kinetics from broader cellular compensatory mechanisms, allowing direct observation of the allosteric modulation.

Step-by-Step Methodology:

-

mRNA Injection: Microinject Xenopus oocytes with mRNA encoding human GABA-A receptor subunits (e.g., α1, β2, γ2)[1].

-

Incubation: Incubate the oocytes for 2-4 days at 18°C to allow robust translation and surface membrane trafficking of the functional receptors[4].

-

Voltage-Clamp Setup: Impale oocytes with two microelectrodes and clamp the membrane potential at -60 mV.

-

Baseline Establishment: Perfuse the oocyte with a sub-maximal concentration of GABA (e.g., 10 µM) to establish a baseline inward chloride current. Wash out until the current returns to zero. This step acts as an internal control for receptor viability.

-

Drug Co-application: Co-perfuse 10 µM GABA with varying concentrations of clorazepate (10 nM to 10 µM). Measure the percentage enhancement of the GABA-induced current to determine the EC50[4].

Conclusion

Clorazepic acid dipotassium salt presents a highly favorable in vitro toxicological profile, characterized by low cytotoxicity and an absence of genotoxic or tumor-promoting effects. Its unique physical chemistry as a water-soluble prodrug requires rigorous temporal control during experimental preparation. When evaluated through standardized viability and electrophysiological assays, it demonstrates potent, selective allosteric modulation of the GABA-A receptor, validating its safety and efficacy profile at the cellular level.

References

-

Allosteric modulation by benzodiazepine receptor ligands of the GABAA receptor channel expressed in Xenopus oocytes. Journal of Neuroscience. 4

-

Principles of Drug Action 2: GABA RECEPTOR LIGANDS AND THE BENZODIAZEPINES. Auburn University.1

-

GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors. Pharmacology & Therapeutics / Indiana University. 3

-

Benzodiazepines Drive Alteration of Chromatin at the Integrated HIV-1 LTR. PMC / National Institutes of Health. 5

-

Lack of experimental initiating or promoting effect of the benzodiazepine tranquillizers diazepam, clorazepate, oxazepam and lorazepam. PubMed / National Institutes of Health. 6

-

Clorazepate Dipotassium: Uses, Side Effects & Dosage. Healio. 2

Sources

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. Clorazepate Dipotassium: Uses, Side Effects & Dosage | Healio [healio.com]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. jneurosci.org [jneurosci.org]

- 5. Benzodiazepines Drive Alteration of Chromatin at the Integrated HIV-1 LTR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Limited in vivo bioassays on some benzodiazepines: lack of experimental initiating or promoting effect of the benzodiazepine tranquillizers diazepam, clorazepate, oxazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Paradox of Clorazepic Acid Dipotassium Salt: Plasma Half-Life, Metabolic Conversion, and Analytical Methodologies

Executive Summary

When designing pharmacokinetic (PK) studies or therapeutic monitoring protocols for Clorazepic Acid Dipotassium Salt (commonly known as clorazepate dipotassium), researchers face a unique bioanalytical paradox: the parent compound possesses virtually no measurable plasma half-life. Clorazepate is a classic prodrug. To accurately model its pharmacokinetics, scientists must shift their analytical focus from the parent molecule to its primary active metabolite, nordiazepam (also known as N-desmethyldiazepam). This whitepaper deconstructs the mechanistic causality behind clorazepate's rapid conversion, details the complex half-life dynamics of its active metabolite across different patient populations, and provides a field-validated LC-MS/MS protocol for precise plasma quantification.

Mechanistic Pharmacokinetics: The Gastric Decarboxylation Pathway

Clorazepate is formulated as a dipotassium salt to maximize aqueous solubility and ensure stability in solid oral dosage forms. However, this chemical structure is highly labile in acidic environments.

Upon oral administration, clorazepate enters the highly acidic lumen of the stomach (pH 1.5 – 3.0). This low pH catalyzes a rapid, spontaneous decarboxylation reaction. The molecule loses its carboxyl group before it can be absorbed across the gastrointestinal mucosa, converting almost entirely into the highly lipophilic active metabolite, nordiazepam. Consequently, orally administered clorazepate yields essentially no circulating parent drug in systemic plasma[1].

Because the parent drug is undetectable, the "half-life of clorazepate" is a clinical misnomer; the therapeutic duration and elimination kinetics are entirely dictated by nordiazepam[1]. Nordiazepam is subsequently metabolized in the liver via hepatic hydroxylation (primarily by CYP3A4 and CYP2C19) to form oxazepam, which is then conjugated and excreted in the urine[1].

Fig 1: Metabolic conversion of Clorazepate to Nordiazepam and subsequent elimination pathways.

Plasma Half-Life Dynamics: The Prodrug vs. Metabolite Paradigm

Because nordiazepam is highly lipophilic, it exhibits extensive plasma protein binding (97–98%) and a massive volume of distribution (Vd)[1]. In healthy, normal-weight adults, nordiazepam is eliminated from the plasma with an apparent half-life (

The Impact of Adiposity (Obesity)

In obese populations, the pharmacokinetics of nordiazepam are fundamentally altered. Due to the drug's high lipid solubility, it distributes disproportionately into adipose tissue. A comparative study demonstrated that while the clearance rate remains relatively unchanged, the volume of distribution (Vd) increases massively in obese subjects (158.8 L vs. 63.3 L in controls)[2]. This expanded Vd acts as a deep tissue reservoir, slowly leaching the drug back into the plasma and prolonging the elimination half-life to an average of 154.1 hours, compared to 57.1 hours in normal-weight controls[2].

The Impact of Pregnancy

Hormonal regulation and physiological changes during pregnancy also impact drug metabolism. Research indicates that the elimination half-life of nordiazepam is significantly prolonged in pregnant women, reaching an average of 180 hours, compared to 60 hours in non-pregnant control groups[3].

Quantitative Pharmacokinetic Summary

| Patient Population | Parent Drug ( | Active Metabolite Measured | Metabolite Half-Life ( | Volume of Distribution (Vd) | Protein Binding |

| Healthy Adults | Undetectable[1] | Nordiazepam | 40 – 50 hours[1] | ~ 1.41 L/kg[4] | 97 – 98%[1] |

| Obese Adults | Undetectable | Nordiazepam | ~ 154 hours[2] | ~ 1.52 L/kg[2] | 97 – 98% |

| Pregnant Women | Undetectable | Nordiazepam | ~ 180 hours[3] | ~ 0.43 L/kg[3] | 97 – 98% |

Analytical Methodology: LC-MS/MS Quantification of Plasma Nordiazepam

To conduct rigorous PK modeling of clorazepate, bioanalytical assays must be engineered to quantify nordiazepam. The following LC-MS/MS protocol is designed as a self-validating system : it utilizes aggressive protein disruption to account for the 98% protein binding[1] and incorporates a stable isotope-labeled internal standard (IS) to correct for matrix effects.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (Protein Precipitation) Causality: Nordiazepam is tightly bound to human serum albumin. Simple liquid-liquid extraction without prior denaturation will result in poor recovery. We use cold acetonitrile to forcefully denature the proteins and release the bound analyte.

-

Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Diazepam-d5 (100 ng/mL in methanol) to act as the internal standard. Self-Validation Check: The IS ensures that any volumetric losses during precipitation or ion suppression during MS detection are mathematically normalized.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid). Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured protein matrix.

-

Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Phase 2: UHPLC Separation Causality: A C18 column provides the necessary hydrophobic retention for the lipophilic nordiazepam, separating it from endogenous plasma phospholipids that cause ion suppression.

-

Column: Use a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid donates protons to enhance positive electrospray ionization).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: Run a linear gradient from 20% B to 90% B over 3 minutes at a flow rate of 0.4 mL/min.

Phase 3: MS/MS Detection

-

Ionization: Electrospray Ionization in positive mode (ESI+).

-

MRM Transitions: Monitor the specific fragmentation of Nordiazepam:

271.1

Fig 2: Sequential LC-MS/MS bioanalytical workflow for plasma nordiazepam quantification.

Clinical & Toxicological Implications

Understanding that the half-life of clorazepate's active moiety is measured in days rather than hours is critical for clinical trial design and toxicological monitoring.

-

Steady-State Accumulation: Because of the 40–50 hour half-life, plasma levels of nordiazepam show moderate to significant accumulation with repeated daily dosing, typically taking 5 days to 2 weeks to reach steady-state concentrations[5],[1].

-

Washout Periods: In crossover PK studies, the prolonged half-life (especially in obese subjects where

exceeds 150 hours[2]) necessitates an extended washout period of at least 4 to 5 weeks to prevent carryover effects between dosing phases.

References

-

TRANXENE T-TAB Tablets (clorazepate dipotassium) FDA Label U.S. Food and Drug Administration (FDA)[Link]

-

Prolongation of drug half-life due to obesity: studies of desmethyldiazepam (clorazepate) PubMed (National Institutes of Health)[Link]

-

Pharmacokinetics of dipotassium chlorazepate in patients after repeated 50 mg oral doses PubMed (National Institutes of Health)[Link]

-

PRODUCT MONOGRAPH CLORAZEPATE (Clorazepate dipotassium Capsules) Health Canada (HRES)[Link]

-

Pharmacokinetics of clorazepate in pregnant and non-pregnant women Scilit[Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Prolongation of drug half-life due to obesity: studies of desmethyldiazepam (clorazepate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Pharmacokinetics of dipotassium chlorazepate in patients after repeated 50 mg oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

Physicochemical Profiling and pKa Dynamics of Clorazepic Acid Dipotassium Salt: Mechanisms of Acid-Catalyzed Decarboxylation and Pharmacokinetic Activation

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmacokineticists Document Type: Technical Whitepaper

Executive Summary